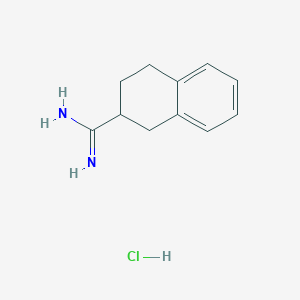

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride

Description

Linker Unit Modifications

Systematic structure-activity relationship (SAR) studies revealed that 1,4-substituted benzene and 1,4-(2-pyridyl) linker units significantly enhance target engagement with mycobacterial ATP synthase while reducing mammalian cell toxicity. Comparative analysis showed:

| Linker Type | M.tb MIC90 (μg/mL) | Human Cell CC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| 1,4-Benzene | 0.89 | >32 | >36 |

| 1,4-(2-Pyridyl) | 0.77 | >32 | >41 |

| 1,3-Benzene | 2.15 | 18.7 | 8.7 |

Data adapted from comprehensive SAR analyses of 80+ analogues.

The 2-pyridyl configuration demonstrated superior bacterial membrane penetration due to optimized lipophilicity (logP 3.2 vs 4.1 for bedaquiline), correlating with enhanced mycobacterial specificity.

Terminal Unit Engineering

Introduction of 2-methyl-4-chlorobenzene terminal groups improved target residence time by 3.8-fold compared to unsubstituted aromatic systems. X-ray crystallography studies revealed this substituent pattern facilitates:

- Complementary van der Waals interactions with ATP synthase F$$_0$$ subunit hydrophobic pockets

- Reduced π-stacking with human cytochrome c oxidase active sites

- Enhanced metabolic stability (t$$_{1/2}$$ = 14-16h vs 56h for bedaquiline)

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXOYOBPCODJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193068-01-6 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene using nickel as a catalyst. This process selectively adds hydrogen atoms to the naphthalene ring, resulting in the formation of tetrahydronaphthalene . The subsequent introduction of the carboximidamide group can be achieved through a series of reactions involving appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation reactors. These reactors operate under controlled temperature and pressure conditions to ensure efficient hydrogenation of naphthalene. The resulting tetrahydronaphthalene is then subjected to further chemical modifications to introduce the carboximidamide group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce other functional groups present.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 1- vs. 2-Carboximidamide Hydrochloride

The positional isomer 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride (CAS 1375996-89-6) shares the same molecular formula (C₁₁H₁₅ClN₂) and weight (~210.70 g/mol) but differs in the carboximidamide group’s placement on the tetralin ring . Key distinctions include:

- Synthetic Accessibility : The 1-position may offer less steric hindrance during synthesis compared to the 2-position, where the carboximidamide group’s proximity to the fused ring system could complicate reactions .

- Physicochemical Properties : While both isomers likely exhibit similar solubility in polar solvents due to the hydrochloride salt, the 2-isomer’s structure may influence crystal packing and stability.

| Property | 2-Carboximidamide HCl | 1-Carboximidamide HCl |

|---|---|---|

| CAS No. | 1487703-99-0 (base) | 1375996-89-6 |

| Molecular Formula | C₁₁H₁₅ClN₂ | C₁₁H₁₅ClN₂ |

| Molecular Weight (g/mol) | ~210.46 | 210.70 |

Functional Group Analogs

highlights three tetralin derivatives with distinct functional groups:

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Features a carboxylic acid group, which is ionizable (pKa ~4-5), enhancing water solubility at physiological pH but reducing membrane permeability .

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Contains a secondary amide and amine group, offering both hydrogen-bond donor/acceptor sites. This increases polarity compared to carboximidamide .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A non-ionic, lipophilic group with strong electron-withdrawing properties, influencing reactivity in substitution reactions .

Key Differences :

- Biological Interactions : The amidine group may engage in stronger ionic interactions with biological targets compared to carbonitrile or carboxylic acid derivatives.

Hydrochloride Salt Comparisons

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, CAS 62-31-7) shares the hydrochloride salt but differs structurally. Key contrasts include:

- Stability : Dopamine HCl’s catechol group is prone to oxidation, whereas the tetralin-carboximidamide structure lacks such reactive motifs, suggesting superior stability .

- Lipophilicity : The tetralin backbone likely renders the target compound more lipophilic than dopamine, impacting blood-brain barrier penetration .

Research Implications and Gaps

- Synthetic Challenges : The 2-carboximidamide isomer’s synthesis may require optimized conditions to manage steric effects .

- Pharmacological Data: No activity or toxicity data for the target compound are provided in the evidence, highlighting a critical research gap.

- Solubility and Stability : Further studies are needed to compare dissolution profiles and shelf-life with analogs.

Biological Activity

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14N2·HCl

- SMILES : C1CC(C2=CC=CC=C2C1)C(=N)N

- InChI Key : YLUBXIQMMDJLLC-UHFFFAOYSA-N

This compound belongs to the class of tetrahydronaphthalene derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against Mycobacterium tuberculosis (M.tb), making it a candidate for tuberculosis treatment. It acts as an ATP synthase inhibitor, which is crucial for the bacteria's energy production .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines (MCF-7) by inhibiting cell proliferation without inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of 1,2,3,4-tetrahydronaphthalene derivatives can be influenced by structural modifications. A systematic SAR study revealed that specific substitutions on the tetrahydronaphthalene core enhance the potency against M.tb. For example, modifications that increase lipophilicity and optimize binding to ATP synthase have shown improved efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of tetrahydronaphthalene amides as inhibitors of M.tb growth. The results indicated that certain analogues had minimal inhibitory concentrations (MIC) below 1 μg/mL, showcasing their potential as new anti-TB agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that 1,2,3,4-tetrahydronaphthalene derivatives significantly reduced cell viability in MCF-7 breast cancer cells. The compounds were assessed using various concentrations (250 and 300 μg/mL), with results indicating a clear dose-dependent response in inhibiting cancer cell proliferation .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.